1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.
Scientific Research Applications
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.
Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.
Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, highlighting key findings from various studies.
Chemical Structure and Properties
The compound features a pyridinium core substituted with an allyl group and an isoxazole moiety, which is known for enhancing biological activity. The isoxazole ring has been associated with various pharmacological properties, including anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing isoxazole derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds, which may provide insights into the expected behavior of this compound.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Isoxazole Derivative A | SW480 | 9.0 | Induces apoptosis |
Isoxazole Derivative B | U87 | 10.0 | Cell cycle arrest in S phase |
Isoxazole Derivative C | MCF-7 | 22.47 | Caspase activation leading to apoptosis |
This compound (predicted) | Various | TBD | TBD |
Research Findings:
- In a study evaluating various isoxazole derivatives, compounds exhibited significant anticancer properties against different cancer cell lines, including SW480 and U87, with IC50 values indicating effective cytotoxicity .
- The presence of methyl and methoxy substituents on the isoxazole ring enhanced the anticancer activity by promoting apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been a focus of research. The following table outlines findings related to the antimicrobial efficacy of similar compounds.
Compound | Microorganism Tested | MIC (µg/mL) | Activity |
---|---|---|---|
Isoxazole Derivative D | E. coli | 12.5 | Effective |
Isoxazole Derivative E | A. niger | 25.0 | Moderate |
This compound (predicted) | TBD | TBD | TBD |
Research Findings:
- Compounds with isoxazole rings have shown varying degrees of antimicrobial activity against bacteria such as E. coli and fungi like A. niger, with some derivatives exhibiting MIC values comparable to standard antibiotics .
- The structure–activity relationship (SAR) studies indicate that modifications on the aromatic units significantly influence the antimicrobial efficacy .
Case Studies and Experimental Evidence
- Anticancer Study : In a recent study, a series of isoxazole derivatives were synthesized and tested against human cancer cell lines. One derivative demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential for further development . Flow cytometry analyses revealed that these compounds could induce apoptosis through caspase activation.
- Antimicrobial Study : Another investigation focused on the antimicrobial properties of isoxazole derivatives against pathogenic strains. Some compounds showed promising results with low MIC values against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Properties
CAS No. |
20242-34-6 |
---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1 |
InChI Key |
SNMAMLQEKVNFHE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.